Tildacerfont for Polycystic Ovary Syndrome: A Technical Whitepaper
Tildacerfont for Polycystic Ovary Syndrome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the pathophysiology is multifaceted, a subset of patients exhibits adrenal androgen excess, contributing significantly to the clinical manifestations. Tildacerfont (SPR001), a potent and selective non-steroidal oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, is under investigation as a novel therapeutic agent for PCOS by targeting the hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenal androgen production. This document provides a comprehensive technical overview of the mechanism of action, preclinical rationale, and clinical trial data for tildacerfont in the context of PCOS.
Introduction to Tildacerfont and its Mechanism of Action
Tildacerfont is a small molecule that acts as a CRF1 receptor antagonist. The CRF1 receptor is predominantly expressed in the anterior pituitary and plays a pivotal role in the HPA axis. By blocking the action of corticotropin-releasing factor (CRF) on these receptors, tildacerfont effectively reduces the secretion of adrenocorticotropic hormone (ACTH).[1] This, in turn, leads to a decrease in the adrenal production of androgens, such as dehydroepiandrosterone sulfate (DHEAS), which are often elevated in a subset of women with PCOS.[1] The targeted action of tildacerfont on the HPA axis offers a promising approach to managing the adrenal component of hyperandrogenism in PCOS.
Signaling Pathway of Tildacerfont's Action
The mechanism of action of tildacerfont is centered on the modulation of the HPA axis. In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the corticotrophs of the anterior pituitary. This binding initiates a signaling cascade, primarily through the Gs-alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then promotes the synthesis and release of ACTH into the bloodstream. ACTH travels to the adrenal cortex and stimulates the production of cortisol and adrenal androgens. Tildacerfont, by competitively binding to the CRF1 receptor, prevents the downstream signaling cascade, thereby reducing ACTH secretion and subsequent adrenal androgen synthesis.
Clinical Investigation: The POWER Study
The primary clinical evidence for tildacerfont in PCOS comes from the Phase 2 POWER (Polycystic Ovary Syndrome Worldwide: Evaluation of a CRF1-Receptor Antagonist) study. This was a proof-of-concept, randomized, double-blind, placebo-controlled, dose-escalation study designed to evaluate the safety, tolerability, and efficacy of tildacerfont in women with PCOS and elevated adrenal androgens.[2][3]
Experimental Protocol: POWER Study
Study Design:
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Phase: 2
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Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.[2][3]
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Population: Women aged 18 to 40 years with a diagnosis of PCOS according to the NIH 1990 criteria and elevated DHEAS levels.[3]
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Sample Size: 27 participants were enrolled.
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Treatment Arms:
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Tildacerfont: Oral tablets with dose escalation.
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Placebo: Matched placebo tablets.
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Dosing Regimen: Participants in the tildacerfont arm received 50 mg once daily for the first 4 weeks, followed by 100 mg once daily for the next 4 weeks, and finally 200 mg once daily for the last 4 weeks.[3]
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Treatment Duration: 12 weeks.[3]
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Primary Endpoint: The primary endpoint was the change from baseline in DHEAS levels at week 12.[2][3]
Inclusion Criteria (Abbreviated):
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Females aged 18-40 years.
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Confirmed diagnosis of PCOS (NIH 1990 criteria).
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Elevated DHEAS levels (> upper limit of normal for age).
Exclusion Criteria (Abbreviated):
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History of congenital adrenal hyperplasia (CAH), Cushing's syndrome, or other adrenal/pituitary diseases.
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Clinically significant hyperprolactinemia.
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Total testosterone levels >140 ng/dL or DHEAS >650 mcg/dL.
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Use of glucocorticoids within 30 days of screening.
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Pregnancy or lactation.[3]
Hormone Analysis: While the specific assays used in the POWER study are not detailed in the available public documents, the standard for clinical trials of this nature involves highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of steroid hormones, including DHEAS and testosterone.[4][5] Immunoassays are also commonly used for protein hormones like SHBG.
Experimental Workflow
The workflow of the POWER study involved screening potential participants against the inclusion and exclusion criteria, followed by randomization to either the tildacerfont or placebo group. The treatment period consisted of a 12-week dose-escalation phase. Hormone levels and safety parameters were assessed at baseline and at specified intervals throughout the study, with a final evaluation at week 12.
Quantitative Data from the POWER Study
The results of the Phase 2 POWER study were presented at the Endocrine Society (ENDO) 2024 Annual Meeting. The study demonstrated a statistically significant reduction in DHEAS and an increase in sex hormone-binding globulin (SHBG) in women with elevated baseline DHEAS who were treated with tildacerfont compared to placebo.
Baseline Demographics and Hormonal Characteristics
| Characteristic | Tildacerfont (n=17) | Placebo (n=10) | Total (n=27) |
| Age (years), mean (SD) | 28.4 (5.6) | 29.3 (5.5) | 28.7 (5.4) |
| BMI ( kg/m ²), mean (SD) | 32.1 (5.8) | 32.4 (12.5) | 32.2 (8.6) |
| DHEAS (µg/dL), mean (SD) | 351.3 (90.5) | 387.8 (107.2) | 364.8 (96.7) |
| 17-OHP (ng/dL), mean (SD) | 83.2 (86.3) | 62.1 (54.1) | 75.4 (75.5) |
| ACTH (pg/mL), mean (SD) | 23.9 (11.9) | 22.3 (12.0) | 23.3 (11.7) |
| Androstenedione (ng/dL), mean (SD) | 185.2 (75.2) | 130.0 (66.0) | 166.8 (75.6) |
| Testosterone (ng/dL), mean (SD) | 61.0 (22.0) | 61.1 (27.0) | 61.0 (23.4) |
| Data from Spruce Biosciences press release, June 3, 2024.[6] |
Efficacy Results at Week 12
| Endpoint | Tildacerfont | Placebo | p-value |
| Change from Baseline in DHEAS (%) | -12.4% | +5.7% | 0.020 |
| Change from Baseline in SHBG (%) | +32.9% | -8.1% | 0.012 |
| Data for DHEAS change is in the modified intent-to-treat analysis of participants with elevated baseline DHEAS. Data for SHBG change is in the intent-to-treat analysis population. Data from Spruce Biosciences press release, June 3, 2024.[1][6] |
Safety and Tolerability
Tildacerfont was reported to be well-tolerated in the POWER study, with no significant safety signals observed. The majority of adverse events were mild to moderate in severity, and no serious adverse reactions were reported.[1]
Logical Relationship of Tildacerfont's Therapeutic Rationale
The therapeutic rationale for tildacerfont in PCOS is based on a clear, logical progression from the underlying pathophysiology to the targeted mechanism of action and the expected clinical outcomes. This can be visualized as a logical flow diagram.
Conclusion and Future Directions
Tildacerfont represents a targeted therapeutic approach for a subset of women with PCOS characterized by adrenal androgen excess. The Phase 2 POWER study has provided promising proof-of-concept data, demonstrating a statistically significant reduction in DHEAS and an increase in SHBG with a favorable safety profile. These findings suggest that by modulating the HPA axis, tildacerfont may address a key driver of hyperandrogenism in these patients.
Further investigation in larger, longer-term clinical trials will be necessary to fully elucidate the clinical benefits of tildacerfont on the diverse symptoms of PCOS, including hirsutism, acne, and menstrual irregularities, and to confirm its long-term safety. The continued development of tildacerfont holds the potential to offer a much-needed, mechanistically distinct treatment option for women with PCOS and adrenal hyperandrogenism.
References
- 1. Spruce Biosciences Presented Phase 2 Tildacerfont Results for PCOS at ENDO 2024 [synapse.patsnap.com]
- 2. Spruce Biosciences Presented Phase 2 POWER Study Results of Tildacerfont for the Treatment of Polycystic Ovary Syndrome at ENDO 2024 - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Steroid Mass Spectrometry for the Diagnosis of PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 6. Spruce Biosciences Presented Phase 2 POWER Study Results of Tildacerfont for the Treatment of Polycystic Ovary Syndrome at ENDO 2024 | Spruce Biosciences [investors.sprucebio.com]
